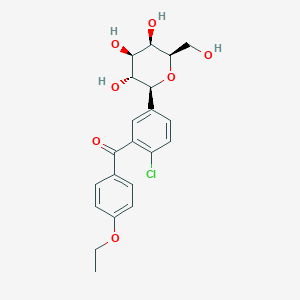
Dapagliflozin Keto Impurity
Übersicht
Beschreibung
Dapagliflozin Keto Impurity is a chemical compound with the molecular formula C21H23ClO7 . It is an impurity of Dapagliflozin, a sodium-glucose transporter 2 inhibitor . The chemical name of this compound is (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 422.9 g/mol . The InChI and SMILES notations provide a textual representation of the molecule . The InChI is InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11 (4-7-13)17 (24)14-9-12 (5-8-15 (14)22)21-20 (27)19 (26)18 (25)16 (10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 and the Canonical SMILES is CCOC1=CC=C (C=C1)C (=O)C2=C (C=CC (=C2)C3C (C (C (C (O3)CO)O)O)O)Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 422.9 g/mol . It has a computed XLogP3-AA of 1.8, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . The exact mass and monoisotopic mass are 422.1132308 g/mol . The topological polar surface area is 116 Ų .
Wissenschaftliche Forschungsanwendungen
Impact on Metabolic and Cardiovascular Functions
Metabolic Shift and Enhanced Ketogenesis : Dapagliflozin treatment in type 2 diabetes patients resulted in a metabolic shift from glucose to lipid oxidation, accompanied by an increase in plasma ketone concentration and a decrease in ATP synthesis rate. This provides a metabolic basis for increased ketone production, which is significant in the context of the keto impurity's effect (G. Daniele et al., 2016).
Ketogenesis from Ingested Fatty Acids : Another study highlighted that dapagliflozin increases the oxidation of ingested fatty acids to ketones in individuals with type 2 diabetes, suggesting a metabolic switch to increase ketogenesis within the liver without significantly changing plasma nonesterified fatty acid concentration or lipolysis (R. Herring et al., 2022).
Impact on Insulin Sensitivity and Glucose Metabolism
- Insulin Sensitivity Improvement : Treatment with dapagliflozin improved insulin sensitivity in patients with type 2 diabetes by inducing glucosuria, leading to a significant reduction in fasting plasma glucose levels. However, it also increased endogenous glucose production, indicating a complex effect on glucose homeostasis (Aurora Merovci et al., 2014).
Liver and Adipose Tissue Effects
- Reduction in Liver Fat : Dapagliflozin treatment was associated with a significant reduction in liver fat, as measured by proton density fat fraction (PDFF), without adversely affecting tissue-level insulin sensitivity. This suggests a potential beneficial effect on liver health in obese patients with type 2 diabetes (Aino Latva-Rasku et al., 2019).
Electrolyte and Acid-Base Balance
- Electrolyte and Acid-Base Balance : A study on dapagliflozin's effects on electrolyte and acid-base balance showed an increase in plasma magnesium, chloride, and sulfate when compared with gliclazide treatment. This indicates a distinct impact on electrolyte homeostasis, which could have implications for kidney protection and cellular metabolism (E. J. van Bommel et al., 2020).
Wirkmechanismus
Target of Action
Dapagliflozin Keto Impurity primarily targets the sodium-glucose cotransporter 2 (SGLT2) . This transporter is located in the proximal renal tubules and plays a crucial role in reabsorbing filtered glucose from the tubular lumen back into the bloodstream .
Mode of Action
This compound acts by inhibiting the SGLT2 transporter . This inhibition reduces the reabsorption of filtered glucose, leading to an increase in glucose excretion through urine . As a result, blood glucose levels are lowered .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it influences the glycolysis/gluconeogenesis and pentose phosphate pathway . By increasing glucose excretion, it reduces glucose availability for these pathways, potentially altering their activity and downstream effects .
Pharmacokinetics
This compound is rapidly and extensively absorbed from the gastrointestinal tract, with an oral bioavailability of 78% . It undergoes extensive metabolism and transforms into metabolites in humans . These pharmacokinetic properties impact the compound’s bioavailability and effectiveness .
Result of Action
The primary molecular effect of this compound’s action is the reduction of blood glucose levels . On a cellular level, this can lead to improvements in insulin sensitivity and β-cell function . Clinically, this results in dose-related reductions in glycosylated hemoglobin (HbA1c), a marker of long-term blood glucose control .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain impurities in the final product could potentially affect its effectiveness . Additionally, factors such as pH and temperature could influence the stability of the compound and its degradation pathway .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPJGIQJRTYNA-RQSWOZRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



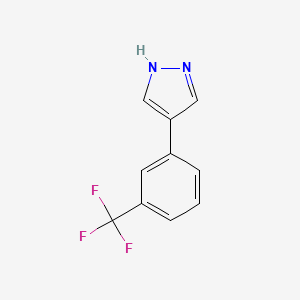
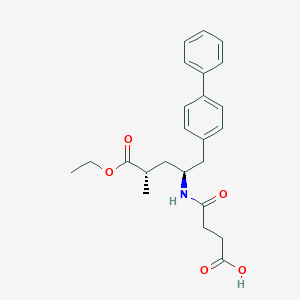

![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)
![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)

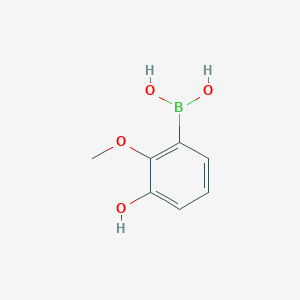
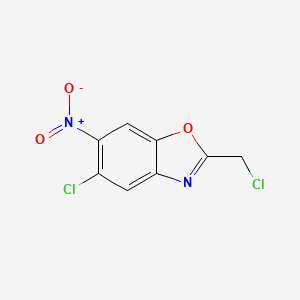
![6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1435724.png)
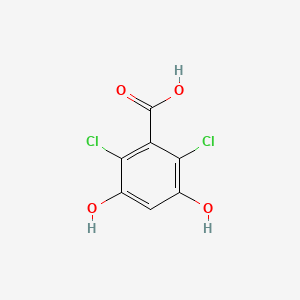
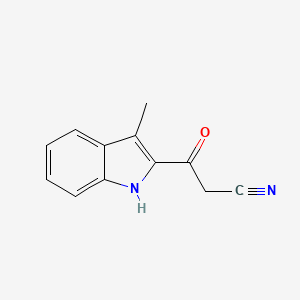
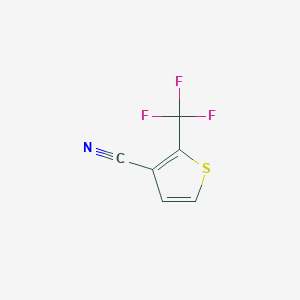
![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)